N-(pyridin-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide
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Overview
Description
N-(pyridin-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrazolo[1,5-b]pyridazine core, followed by the introduction of the piperidine and pyridine moieties. Common reagents used in these reactions include hydrazine, nitriles, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(pyridin-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in developing new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or nucleic acids can be explored for therapeutic applications.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(pyridin-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide include other heterocyclic compounds with similar ring structures. Examples may include:
- Pyridazine derivatives
- Tetrazole derivatives
- Piperidine derivatives
Uniqueness
What sets this compound apart is its unique combination of these ring structures. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H16N8O |
---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
N-pyridin-2-yl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C15H16N8O/c24-15(17-12-5-1-2-8-16-12)11-4-3-9-22(10-11)14-7-6-13-18-20-21-23(13)19-14/h1-2,5-8,11H,3-4,9-10H2,(H,16,17,24) |
InChI Key |
XGGMZYHJPQEMPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=N3)C=C2)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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